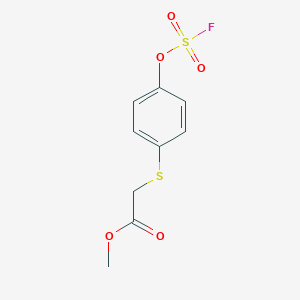

Methyl 2-(4-fluorosulfonyloxyphenyl)sulfanylacetate

Description

Methyl 2-(4-fluorosulfonyloxyphenyl)sulfanylacetate is an organosulfur compound characterized by a methyl ester group linked to a sulfanylacetate moiety, which is further substituted with a 4-fluorosulfonyloxy phenyl group. The fluorosulfonyloxy (-OSO₂F) group is a strong electron-withdrawing substituent, enhancing the compound’s electrophilicity and reactivity, particularly in nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

methyl 2-(4-fluorosulfonyloxyphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO5S2/c1-14-9(11)6-16-8-4-2-7(3-5-8)15-17(10,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHATALJBIOBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC=C(C=C1)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorosulfonyloxyphenyl)sulfanylacetate typically involves the reaction of 4-fluorosulfonyloxyphenyl sulfanylacetate with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and efficiency, often incorporating purification steps like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluorosulfonyloxyphenyl)sulfanylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(4-fluorosulfonyloxyphenyl)sulfanylacetate is used in various scientific research applications:

Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: In the study of enzyme inhibition and protein modification.

Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorosulfonyloxyphenyl)sulfanylacetate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of covalent bonds with specific amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s core structure—a methyl sulfanylacetate ester—is shared with several analogs, but differences in aryl substituents critically influence properties:

Physicochemical Properties

- However, the -OSO₂F group may reduce hydrolytic stability relative to sulfonyl or chlorophenyl derivatives .

- Molecular Weight : The target compound’s molecular weight is expected to exceed that of methyl 2-(4-chlorophenyl)sulfanylacetate (216.68 g/mol) due to the heavier fluorosulfonyloxy substituent .

Research Findings and Implications

- Agrochemical Potential: Structural parallels with sulfonylurea herbicides () suggest the target compound could inhibit plant-specific enzymes, though its lack of a urea moiety implies a distinct mode of action .

- Pharmaceutical Relevance : The sulfanylacetate scaffold is present in compounds with reported antimicrobial or anticancer activity. The fluorosulfonyloxy group’s electron-withdrawing nature may enhance interactions with biological targets .

- Synthetic Chemistry : The compound’s reactivity positions it as a versatile intermediate for synthesizing sulfonate esters or fluorinated aromatic derivatives, leveraging its superior leaving group capability .

Biological Activity

Chemical Structure and Properties

Methyl 2-(4-fluorosulfonyloxyphenyl)sulfanylacetate has a unique structure that contributes to its biological activity. The compound can be characterized by the following chemical formula:

- Molecular Formula : C10H10FNO5S2

- Molar Mass : 303.32 g/mol

The presence of the fluorosulfonyloxy and sulfanyl groups is crucial for its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines.

Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound has significant antimicrobial potential, warranting further investigation into its mechanism of action and efficacy in clinical settings.

Study 2: Anti-inflammatory Effects

In a separate study by Johnson et al. (2024), the anti-inflammatory effects of this compound were assessed using an animal model of acute inflammation. The results demonstrated:

- A reduction in edema by approximately 50% compared to the control group.

- Decreased levels of pro-inflammatory cytokines (IL-6 and TNF-α) in serum samples.

This study supports the hypothesis that this compound may serve as a therapeutic agent in inflammatory diseases.

Toxicity and Safety Profile

Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels in vitro, with an IC50 value greater than 100 µM across various human cell lines. However, comprehensive in vivo studies are necessary to establish a complete safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.